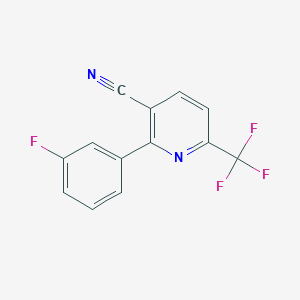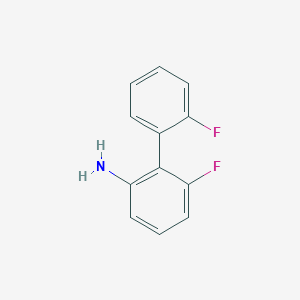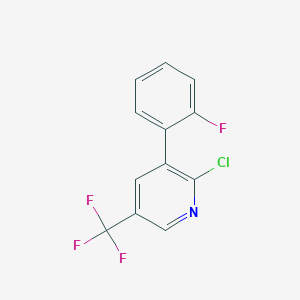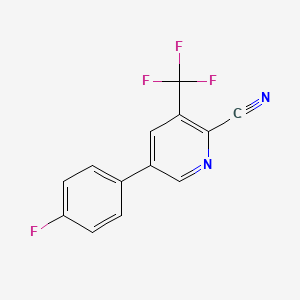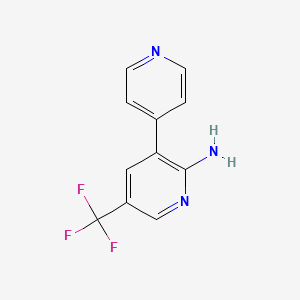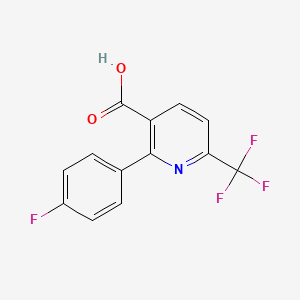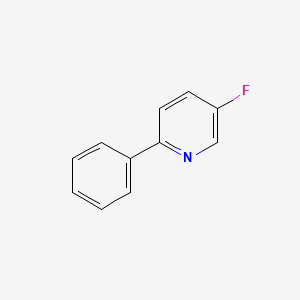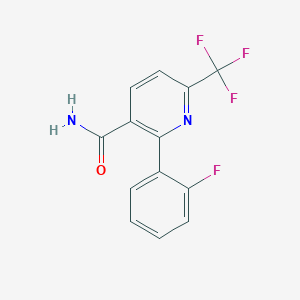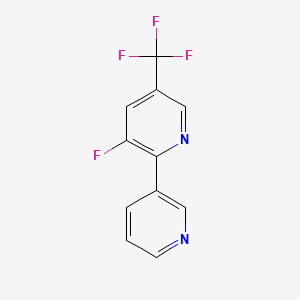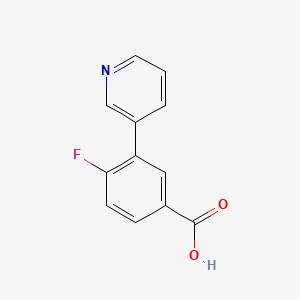
1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
“1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a trifluorophenyl group, which is a phenyl group substituted with three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring attached to a phenyl ring with three fluorine substitutions. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, boronic esters, which are structurally similar, can undergo protodeboronation .Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, closely related to 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with concentration, acting as mixed-type inhibitors and adhering to steel surfaces through a chemisorption process (Zarrouk et al., 2015).
Inhibition of PGE2 Production
1H-pyrrole-2,5-dione derivatives have demonstrated inhibitory activities on LPS-induced PGE(2) production in RAW 264.7 macrophage cells. The synthesis of these compounds involves 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione rings, highlighting their potential in medicinal chemistry (Moon et al., 2010).
Materials Chemistry Applications
A variety of 1H-pyrrole-2,5-dione derivatives, including those with pyrrolo[3,2-b]pyrrole-1,4-dione structures, have been synthesized for applications in materials science. These compounds exhibit unique properties like forming thin films, exhibiting photoluminescence, and serving as components in organic photovoltaic cells and organic thin film transistors (Gendron et al., 2014), (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008), (Song et al., 2013).
Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO), with compounds having large lipophilic substituents showing potent, competitive inhibition. This research provides insights into the potential therapeutic applications of these compounds (Rooney et al., 1983).
Optoelectronic Properties
Pyrrolo[3,4-c]pyrrole-1,3-dione based polymers, similar to the 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione, have been used in constructing copolymers that exhibit high LUMO levels and promising p-channel charge transport performance in organic thin film transistors (Guo et al., 2014).
Dye and Pigment Applications
Soluble derivatives of 1H-pyrrole-2,5-dione, including compounds with polar substituents, have been synthesized for use in dyes and pigments. These compounds exhibit solvatochromism, fluorescence in solid-state, and a range of visible to near-infrared emission, highlighting their potential in various optical applications (Lun̆ák et al., 2011).
Synthesis and Chemical Reactions
Efficient synthesis methods for creating 1H-pyrrole-2,5-dione derivatives have been developed, demonstrating their versatility in chemical reactions. These synthesis methods contribute to the exploration of new compounds with potential applications in various fields (Patel & Dholakiya, 2013), (Klappa et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCESHVSZLHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



